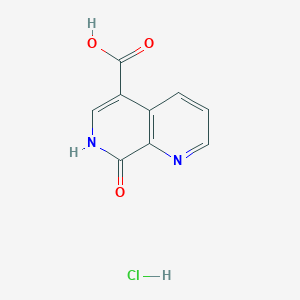
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its unique structure, which includes a naphthyridine ring system fused with a carboxylic acid and a hydroxyl group. This compound has been studied for its potential biological activities and applications in various scientific fields .
Mécanisme D'action
Target of Action
The primary target of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is the protein portion of topoisomerase II . Topoisomerase II is an essential enzyme that alters the topologic states of DNA during transcription, making it a crucial target for many therapeutic agents.
Mode of Action
The compound interacts with its target by forming hydrogen bonds with the amino acid residues at the binding site of topoisomerase II . Specifically, it forms eight hydrogen bonds, six of them with the protein portion of topoisomerase II, and two with the DNA segment . This suggests that the compound intercalates with the DNA, altering its structure and function.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in DNA structure and function due to its interaction with topoisomerase II . This could potentially lead to cell death, making the compound a potential candidate for therapeutic applications such as cancer treatment.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s synthesis involves heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether . Therefore, temperature could potentially impact the compound’s stability and efficacy.
Méthodes De Préparation
The synthesis of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, cyclization can be achieved using triphenylphosphine (PBu₃) in acetic acid (AcOH), yielding excellent results . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Applications De Recherche Scientifique
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties
Comparaison Avec Des Composés Similaires
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride can be compared with other naphthyridine derivatives, such as:
8-Hydroxy-1,5-naphthyridine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
6-(Diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine: Contains additional functional groups that confer different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties.
Propriétés
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWJVJAEZUDMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2850673.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2850675.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)
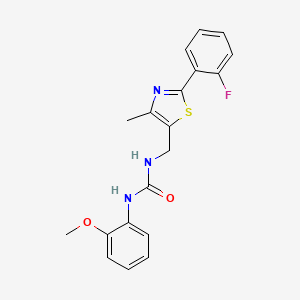
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2850681.png)
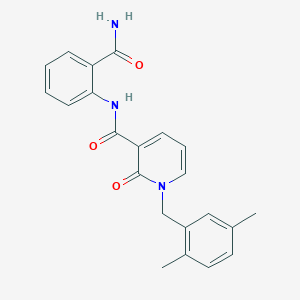
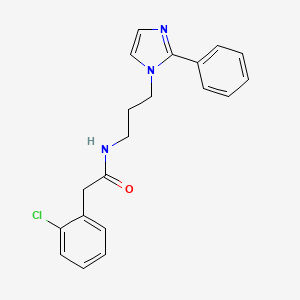
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2850688.png)
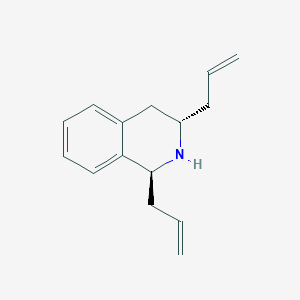
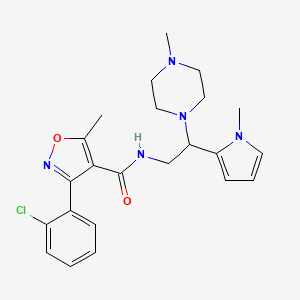
![N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2850693.png)
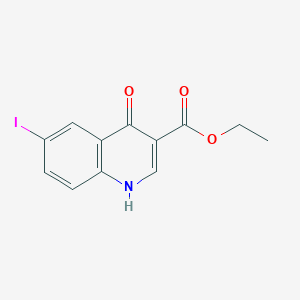
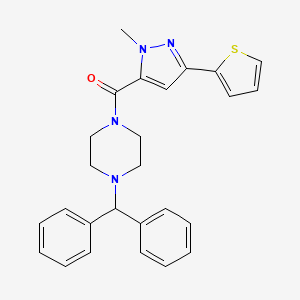
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2850696.png)
